molecular formula C10H10ClN3O B15067436 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol CAS No. 5444-90-6

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol

Cat. No.: B15067436
CAS No.: 5444-90-6
M. Wt: 223.66 g/mol
InChI Key: LYBKAFWCHFQWPJ-UHFFFAOYSA-N
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Description

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is a quinoline derivative characterized by a chlorine atom at position 5, a hydrazinylmethyl (-CH₂-NH-NH₂) group at position 7, and a hydroxyl group at position 7. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is synthesized via Mannich reactions or nucleophilic substitutions, with structural validation typically achieved through NMR, HRMS, and X-ray crystallography .

Properties

CAS No.

5444-90-6

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-chloro-7-(hydrazinylmethyl)quinolin-8-ol

InChI

InChI=1S/C10H10ClN3O/c11-8-4-6(5-14-12)10(15)9-7(8)2-1-3-13-9/h1-4,14-15H,5,12H2

InChI Key

LYBKAFWCHFQWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CNN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazinylmethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 critically influences chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Substituent at Position 7 Key Properties Biological Activity
5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol Hydrazinylmethyl (-CH₂-NH-NH₂) High chelation capacity; enhanced nucleophilicity due to hydrazine moiety. Potential antiviral and anticancer activity (hypothesized via metal chelation) .
5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol 3-Methoxyphenyl Increased hydrophobicity; electron-donating methoxy group stabilizes aromatic ring. Strong inhibition of viral replication (IC₅₀: 2.5 µM against influenza A) .
5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol 3,5-Difluorophenyl Enhanced metabolic stability; fluorine atoms improve bioavailability. Anti-mycobacterial activity (MIC: <10 µM against M. tuberculosis) .
5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol 4-Ethylpiperazinylmethyl Improved water solubility; tertiary amine enhances membrane permeability. HDAC inhibition (IC₅₀: 50 nM) and anti-angiogenic effects .
5-Chloro-7-(dipentylamino)quinolin-8-ol Dipentylamino High lipophilicity; bulky substituents reduce enzymatic degradation. Antimicrobial activity against Gram-positive bacteria (MIC: 4 µg/mL) .

Key Observations :

  • Hydrazinylmethyl vs. Aromatic Groups : The hydrazinylmethyl group offers superior metal-chelating properties compared to phenyl or fluorophenyl substituents, making it a candidate for targeting metalloenzymes .
  • Hydrophilicity vs. Lipophilicity: Piperazinylmethyl and morpholinylmethyl groups (e.g., in and ) enhance aqueous solubility but may reduce blood-brain barrier penetration. In contrast, dipentylamino or fluorophenyl groups prioritize lipophilicity for membrane-bound targets .

Critical Research Findings

  • Structure-Activity Relationships (SAR): Substitution at position 7 with electron-withdrawing groups (e.g., -F, -Cl) enhances stability and target binding . Bulky substituents (e.g., dipentylamino) improve pharmacokinetics but reduce synthetic yields .
  • Contradictions in Data: Some studies report hydrazine derivatives as potent antivirals, while others note toxicity at higher concentrations (>50 µM), highlighting the need for dose optimization .

Biological Activity

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the realms of antimicrobial and anticancer applications. This compound's unique structural features contribute to its diverse interactions with biological systems, making it a promising candidate for further medicinal chemistry research.

Chemical Structure and Properties

The compound is characterized by:

  • Chlorine atom at the 5th position
  • Hydrazinylmethyl group at the 7th position
  • Hydroxyl group at the 8th position of the quinoline ring

This specific substitution pattern enhances its biological activity compared to other quinoline derivatives, allowing for targeted interactions with various biomolecules and enzymes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It inhibits specific enzymes related to DNA replication, disrupting the life cycle of pathogens.
  • Metal Ion Chelation : The compound acts as a chelator, binding metal ions such as copper and zinc, which can influence cellular processes and signaling pathways .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones. For example:

Bacterial Strain Inhibition Zone (mm) Standard Drug Inhibition Zone (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results indicate that the compound is competitive with standard antimicrobial agents, suggesting its potential as a new therapeutic agent against resistant strains .

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. It has been shown to affect cell signaling, gene expression, and cellular metabolism, leading to alterations in cancer cell growth. The mechanism involves modulation of pathways critical for tumor progression, potentially making it effective against various cancer types .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing promising results in inhibiting cell proliferation with IC50 values comparable to existing chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation assessed its effectiveness against multi-drug resistant strains, demonstrating superior activity compared to traditional antibiotics. The study emphasized the importance of further exploring its mechanism of action and potential clinical applications .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies support its role as a potent inhibitor of key enzymes involved in disease pathology .

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